molecular formula C7H3F2NO B1311909 3,5-Difluoro-4-hydroxybenzonitrile CAS No. 2967-54-6

3,5-Difluoro-4-hydroxybenzonitrile

Cat. No. B1311909
CAS RN: 2967-54-6
M. Wt: 155.1 g/mol
InChI Key: XZNZJDPPWWFJAL-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3F2NO . It has a molecular weight of 155.1 . The compound is typically stored in a dry environment at temperatures between 2-8°C . It appears as a yellow to brown solid .


Molecular Structure Analysis

The InChI code for 3,5-Difluoro-4-hydroxybenzonitrile is 1S/C7H3F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3,5-Difluoro-4-hydroxybenzonitrile is a yellow to brown solid . It has a molecular weight of 155.1 . The compound is typically stored in a dry environment at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Research on closely related compounds, such as various halogenated benzonitriles, has focused on their synthesis, chemical properties, and potential as intermediates in the production of more complex molecules. For instance, the study of synthesis methods for dimethyl and dibromo variants of hydroxybenzonitriles explores the optimization of reaction conditions to achieve high yields and purity, which could be applicable to the synthesis of 3,5-Difluoro-4-hydroxybenzonitrile as well (Wu Guo-qiang, 2010). Furthermore, the characterization of the photophysical behavior of DFHBI derivatives, which bind the Spinach aptamer, suggests a potential application in fluorescence-based imaging and RNA research, indicating the usefulness of fluorinated benzonitriles in developing novel fluorophores (K. Santra et al., 2019).

Material Science Applications

In material science, the incorporation of fluorinated benzonitriles into polymers has been explored. For example, multicyclic poly(benzonitrile ether)s based on isomeric difluorobenzonitriles have been studied for their solubility and thermal stability, suggesting that 3,5-Difluoro-4-hydroxybenzonitrile could serve as a precursor in the synthesis of high-performance polymers with specific optical and electronic properties (H. Kricheldorf et al., 2005).

Safety And Hazards

3,5-Difluoro-4-hydroxybenzonitrile is classified as harmful if swallowed, harmful in contact with skin, and toxic if inhaled . It can cause skin and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and washing hands and face thoroughly after handling .

properties

IUPAC Name

3,5-difluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNZJDPPWWFJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444265
Record name 3,5-Difluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-hydroxybenzonitrile

CAS RN

2967-54-6
Record name 3,5-Difluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-4-hydroxy-benzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

BBr3 (6.61 g, 0.0264 mol) was added to 3,5-difluoro-4-methoxybenzonitrile (1.5 g, 0.0088 mol; see step (iii) above) in dichloromethane (15 mL) at −78° C. Stirring was continued at room temperature overnight under a nitrogen atmosphere. The reaction mixture was then quenched with ice water and extracted with dichloromethane. The organic layer was washed with water and brine, and dried over sodium sulfate. Solvent evaporation under reduced pressure yielded 1.1 g (80.6%) of the sub-title compound as a grey solid.
Name
Quantity
6.61 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
80.6%

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2,6-difluorophenol (4.00 g, 19.0 mmol), copper (I) cyanide (1.72 g, 19.0 mmol), and dimethylformamide (40 mL) was refluxed for 6 hours, cooled to room temperature, diluted with water (150 mL), and filtered. The tan solids obtained were washed with water and retained. The combined filtrates were acidified (1N HCl) and extracted with ethyl acetate. The combined organic extracts were dried (MgSO4), concentrated in vacuo, and purified by flash chromatography (Silica Gel 60, 20% ethyl acetate in hexanes) to give 1.03 g of pure title compound as an off-white solid, mp 195°-197° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Detzel, R Maas, A Tubeleviciute, J Jose - Applied microbiology and …, 2013 - Springer
Using the Autodisplay system, a recombinant Escherichia coli strain displaying the dimeric nitrilase from Klebsiella pneumoniae subsp. ozaenae (NitKp) on the cell surface was …
Number of citations: 31 link.springer.com
Z Yang, W Guo, SM Mahurin, S Wang, H Chen… - Chem, 2020 - cell.com
The CO 2 -philic properties of powdered fluorinated triazine frameworks make them promising candidates for fabrication of porous CO 2 separation membranes. This is rarely reported …
Number of citations: 62 www.cell.com

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